(1R,5S,9R)-7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,5S,9R)-7-benzyl-3-oxa-7-azabicyclo[331]nonan-9-ol is a bicyclic compound with a unique structure that includes a benzyl group, an oxygen atom, and a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S,9R)-7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the benzyl group: This step involves the alkylation of the bicyclic core with a benzyl halide under basic conditions.
Oxidation and reduction steps: These steps are used to introduce the hydroxyl group at the desired position on the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(1R,5S,9R)-7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or an aldehyde, while substitution of the benzyl group can yield various functionalized derivatives.
Scientific Research Applications
(1R,5S,9R)-7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (1R,5S,9R)-7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-phenylethanol: An aromatic compound with a hydroxyl group, used in fragrances and as a preservative.
p-hydroxyphenylethanol: A derivative of phenylethanol with additional hydroxyl groups, used in cosmetics and pharmaceuticals.
4-hydroxybenzaldehyde: An aromatic aldehyde with a hydroxyl group, used in the synthesis of various organic compounds.
Uniqueness
(1R,5S,9R)-7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol is unique due to its bicyclic structure and the presence of both oxygen and nitrogen atoms in the ring system. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C14H19NO2 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
(1R,5S)-7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol |
InChI |
InChI=1S/C14H19NO2/c16-14-12-7-15(8-13(14)10-17-9-12)6-11-4-2-1-3-5-11/h1-5,12-14,16H,6-10H2/t12-,13+,14? |
InChI Key |
FCQHVMVLHYLCFT-PBWFPOADSA-N |
Isomeric SMILES |
C1[C@@H]2COC[C@@H](C2O)CN1CC3=CC=CC=C3 |
Canonical SMILES |
C1C2COCC(C2O)CN1CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.